molecular formula C9H11NO3 B1586188 (2S)-2-amino-2-(4-methoxyphenyl)acetic acid CAS No. 24593-48-4

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid

Cat. No. B1586188
CAS RN: 24593-48-4
M. Wt: 181.19 g/mol
InChI Key: GXUAKXUIILGDKW-QMMMGPOBSA-N
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Description

“(2S)-2-amino-2-(4-methoxyphenyl)acetic acid” is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .


Molecular Structure Analysis

The molecular formula of “(2S)-2-amino-2-(4-methoxyphenyl)acetic acid” is C9H10O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Carboxylic acids like “(2S)-2-amino-2-(4-methoxyphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

“(2S)-2-amino-2-(4-methoxyphenyl)acetic acid” appears as pale yellow or off-white colored flakes . It does not react rapidly with air or water . It’s non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .

Safety And Hazards

“(2S)-2-amino-2-(4-methoxyphenyl)acetic acid” is considered hazardous. It severely irritates skin and eyes and may be toxic by ingestion . It’s recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

properties

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAKXUIILGDKW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363543
Record name (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid

CAS RN

24593-48-4
Record name (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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